molecular formula C11H15BrFN B13033624 1-(5-Bromo-2-fluorophenyl)pentan-1-amine

1-(5-Bromo-2-fluorophenyl)pentan-1-amine

Katalognummer: B13033624
Molekulargewicht: 260.15 g/mol
InChI-Schlüssel: FFSOGBGFBCNUKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromo-2-fluorophenyl)pentan-1-amine is an organic compound with the molecular formula C11H15BrFN. It is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a pentan-1-amine chain.

Vorbereitungsmethoden

The synthesis of 1-(5-Bromo-2-fluorophenyl)pentan-1-amine typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve bulk synthesis techniques, ensuring high yield and purity of the compound. These methods often utilize advanced catalytic processes and optimized reaction conditions to achieve efficient production .

Analyse Chemischer Reaktionen

1-(5-Bromo-2-fluorophenyl)pentan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-2-fluorophenyl)pentan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

1-(5-Bromo-2-fluorophenyl)pentan-1-amine can be compared with other similar compounds, such as:

    1-(5-Bromo-2-chlorophenyl)pentan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    1-(5-Bromo-2-methylphenyl)pentan-1-amine: Contains a methyl group instead of fluorine.

    1-(5-Bromo-2-nitrophenyl)pentan-1-amine: Contains a nitro group instead of fluorine.

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C11H15BrFN

Molekulargewicht

260.15 g/mol

IUPAC-Name

1-(5-bromo-2-fluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H15BrFN/c1-2-3-4-11(14)9-7-8(12)5-6-10(9)13/h5-7,11H,2-4,14H2,1H3

InChI-Schlüssel

FFSOGBGFBCNUKE-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C1=C(C=CC(=C1)Br)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.